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molecular formula C7H6O2 B8717644 1-(3-Furyl)-2-propyn-1-ol

1-(3-Furyl)-2-propyn-1-ol

Cat. No. B8717644
M. Wt: 122.12 g/mol
InChI Key: JUZRSGNQWHAECM-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To 3-furaldehyde (25.0g, 0.26 mol) in THF (250 mL) at 78° C. was added ethynylmagnesium bromide (572 mL, 0.286, 0.5M THF) at the rate of 10 mL per min. The mixture was slowly warmed to room temperature, stirred for 1 h and then poured into a cooled ammonium chloride solution. The mixture was extracted with ethyl acetate, and the organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was distilled at 50°-55° C. and 0.24 mm Hg to afford 1-(3-furyl)-1-hydroxy-2-propyne.
Quantity
25 g
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
572 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[C:8]([Mg]Br)#[CH:9].[Cl-].[NH4+]>C1COCC1>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]([OH:7])[C:8]#[CH:9])=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
ethynylmagnesium bromide
Quantity
572 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 50°-55° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=C(C=C1)C(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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